![molecular formula C17H19N5O4 B3136777 6-Benzylamino-9-(b-D-arabinofuranosyl)purine CAS No. 42519-51-7](/img/structure/B3136777.png)
6-Benzylamino-9-(b-D-arabinofuranosyl)purine
Overview
Description
6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog. It has been used in anticancer research and as an antiviral agent . It showcases potent antiviral and anti-tumor activity and serves as a key agent in the treatment of several malignancies, especially leukemia and lymphoma .
Molecular Structure Analysis
The molecular formula of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine is C17H19N5O4 . The molecular weight is 357.37 g/mol .Physical And Chemical Properties Analysis
6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 95% .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Improvement in Synthetic Processes : Shen Yong-jia's research offers insights into the synthesis of purine nucleoside analogs, detailing a method to acylate 2,6-diaminopurine leading to the formation of 9-(β-D-arabinofuranosyl) derivatives. These compounds are important for developing nucleoside analogs with potential therapeutic applications (Shen Yong-jia, 2006).
Cyclin-Dependent Kinase Inhibition : A study by M. Legraverend et al. described the synthesis and evaluation of 2,6,9-trisubstituted purines for inhibiting cyclin-dependent kinase activity. This research highlights the potential of these compounds in cancer therapy, demonstrating significant inhibitory activity in vitro (Legraverend et al., 2000).
Biochemical and Biological Activity
Natural Occurrence and Bioactivity : The occurrence of aromatic cytokinins, including 6-benzylaminopurine derivatives in oil palm, was reported by L. H. Jones et al. This study not only identifies these compounds in various tissues but also discusses their concentrations and bioactivity, providing a foundation for further research into their physiological roles (Jones et al., 2004).
Mechanism of Action
Target of Action
6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog . It is primarily used as an activator and as an antiviral agent . It has also been used in anticancer research .
Mode of Action
The compound interacts with its targets by mimicking the structure of natural nucleosides, allowing it to be incorporated into the genetic material of cells . It is a modified ribonucleoside with a boronic acid group attached to the 9 position of the purine ring . This modification leads to increased stability of the nucleotide in alkaline conditions and improved cellular uptake .
Biochemical Pathways
Once inside the cell, 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be phosphorylated on the 2’,3’ and 5’ positions, forming 2’,3’-diphosphate, 3’-diphosphate and 5’-triphosphate derivatives . These derivatives can then be incorporated into the cell’s genetic material, affecting various biochemical pathways .
Pharmacokinetics
Its modified structure is known to improve its stability in alkaline conditions and enhance its cellular uptake , which could potentially impact its bioavailability.
Result of Action
The incorporation of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine into the genetic material of cells can lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be influenced by various environmental factors. For instance, its stability is increased in alkaline conditions . .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKNNSABYPGBF-MBMVNNNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylamino-9-(b-D-arabinofuranosyl)purine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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